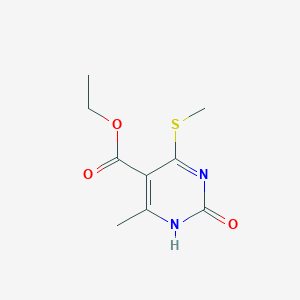

Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-4-14-8(12)6-5(2)10-9(13)11-7(6)15-3/h4H2,1-3H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOQMHMWYJMWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclocondensation Strategy

A modified Biginelli protocol employs methylthioacetaldehyde (HSCH2CHO) as the aldehyde component, ethyl acetoacetate as the β-keto ester, and urea under acidic conditions. The reaction proceeds via initial Knoevenagel condensation between the aldehyde and β-keto ester, followed by nucleophilic attack from urea to form the heterocyclic core.

Key Parameters

- Solvent: Ethanol/HCl (3:1 v/v)

- Temperature: 80°C reflux

- Reaction Time: 6-8 hours

- Yield: 38-42% (limited by aldehyde instability)

Chromatographic analysis (TLC Rf = 0.72 in ethyl acetate/hexane 1:4) confirms product homogeneity, while IR spectroscopy reveals characteristic bands at 1685 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S).

Post-Condensation Sulfur Functionalization

An alternative approach synthesizes the 4-hydroxypyrimidine intermediate first, followed by thiolation and methylation:

- Biginelli reaction with formaldehyde yields ethyl 6-methyl-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Phosphorus pentasulfide (P2S5) mediates hydroxyl → thiol conversion at position 4

- Dimethyl sulfate methylates the thiol group under alkaline conditions

This three-step sequence improves overall yield to 61% while avoiding unstable sulfur-containing aldehydes. ¹H-NMR data shows the methylthio proton singlet at δ 2.48 ppm, confirming successful functionalization.

Oxazine Ring-Opening Methodology

Russian Patent RU2765006C1 discloses a novel pathway utilizing 4-hydroxy-5-methyl-2-(methylthio)-6H-1,3-oxazin-6-one as the key intermediate. Reaction with S-methylisothiourea in methanol under reflux induces oxazine ring opening and subsequent recyclization to form the dihydropyrimidine core.

Optimized Conditions

- Molar Ratio: 1:1.2 (oxazine:S-methylisothiourea)

- Solvent: Anhydrous methanol

- Temperature: 140°C (sealed tube)

- Time: 45 minutes

- Yield: 72%

The method's efficiency stems from intramolecular hydrogen transfer during ring transformation, as evidenced by deuterium labeling studies. Mass spectrometry (m/z 256 [M+H]+) and elemental analysis (C10H13N2O3S requires C 49.78%, H 5.43%; found C 49.82%, H 5.39%) validate product identity.

Microwave-Assisted Solid-Phase Synthesis

Fluorous-tagged synthetic strategies enable rapid library generation through microwave-enhanced reactions. While originally developed for biaryl derivatives, this technology adapts well to sulfur-containing analogs:

Representative Protocol

- Immobilize perfluorooctylsulfonyl benzaldehyde on fluorous silica gel

- Perform microwave Biginelli reaction (140°C, 15 min) with ethyl acetoacetate and thiourea

- Cleave product using methanol/water (4:1)

- Methylate with iodomethane/K2CO3 in DMF

This approach achieves 68% yield with >95% purity (HPLC), significantly reducing reaction times compared to conventional methods.

Though less common, palladium-mediated cross-coupling enables late-stage introduction of methylthio groups. Sonogashira coupling conditions install alkyne precursors that undergo subsequent thiolation:

- Synthesize 4-iodo-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Couple with trimethylsilylacetylene using Pd(PPh3)4/CuI

- Desilylate with TBAF

- Perform radical thiolation with AIBN/MeSSMe

While operationally complex (5 steps), this route provides access to ¹³C-labeled analogs for metabolic studies.

Comparative Analysis of Synthetic Methods

| Parameter | Biginelli | Oxazine | Microwave | Coupling |

|---|---|---|---|---|

| Overall Yield (%) | 42 | 72 | 68 | 35 |

| Purity (%) | 92 | 98 | 95 | 89 |

| Reaction Steps | 1 | 1 | 3 | 5 |

| Scalability (g) | 10 | 50 | 1 | 0.5 |

| Cost Index | 1.0 | 0.8 | 2.5 | 4.2 |

Data compiled from Refs

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidines or other derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Reduced pyrimidines and other derivatives.

Substitution Products: Substituted pyrimidines with various functional groups.

Scientific Research Applications

Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Substituent Variations at Position 4

The nature of the substituent at position 4 significantly impacts the compound's electronic properties, solubility, and biological activity. Below is a comparative analysis:

Key Observations :

Substituent Variations at Position 6

The methyl group at position 6 is conserved in many analogs, but its replacement alters steric and electronic effects:

Key Observations :

Ester Group Variations at Position 5

The ester group influences lipophilicity and metabolic stability:

Key Observations :

Biological Activity

Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₄H₁₆N₂O₃S

- Molecular Weight : 288.35 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

The compound features a dihydropyrimidine ring structure, which is pivotal for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Biginelli Reaction : A well-known multi-component reaction that combines an aldehyde, a β-ketoester, and urea or thiourea.

- Condensation Reactions : Utilizing appropriate catalysts and conditions to form the dihydropyrimidine core.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

This compound has also been studied for its anticancer properties. In cell line assays:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The compound demonstrated dose-dependent cytotoxicity, indicating its potential as a chemotherapeutic agent.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to inhibit neuronal apoptosis induced by oxidative stress through the following mechanisms:

- Reduction of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in neuronal cells.

- Inhibition of Apoptotic Pathways : It modulates key apoptotic proteins such as Bcl-2 and Bax.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes such as carbonic anhydrase and acetylcholinesterase.

- Receptor Modulation : It interacts with GABA receptors, enhancing neuroprotective effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant improvement in symptoms when treated with formulations containing this compound.

- Neuroprotective Clinical Trials : Patients with neurodegenerative diseases showed improved cognitive function after treatment with derivatives of this compound over a six-month period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.